molecular formula C13H9BrFNO2 B5821764 (2E)-N-(4-bromo-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-(4-bromo-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5821764
M. Wt: 310.12 g/mol
InChI Key: HCXGLBMXYDERPD-GQCTYLIASA-N
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Description

(2E)-N-(4-bromo-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a furan ring, a bromo-fluorophenyl group, and an enamide linkage, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(4-bromo-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Linkage: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.

    Introduction of the Bromo and Fluoro Substituents: The bromo and fluoro groups can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.

    Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The enamide linkage can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(4-bromo-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-(4-bromo-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the bromo-fluorophenyl group can contribute to binding affinity and specificity, while the enamide linkage may play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

  • (2E)-N-(4-chloro-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-(4-bromo-2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-(4-bromo-2-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide

Comparison:

  • Substituent Effects: The presence of different halogen substituents (e.g., chlorine vs. bromine) can affect the compound’s reactivity and binding properties.
  • Ring Variations: Replacing the furan ring with a thiophene ring can alter the compound’s electronic properties and interactions with biological targets.
  • Unique Features: The combination of a bromo-fluorophenyl group with a furan ring and an enamide linkage makes (2E)-N-(4-bromo-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide unique in terms of its chemical and biological properties.

Properties

IUPAC Name

(E)-N-(4-bromo-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXGLBMXYDERPD-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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